molecular formula C18H21N3O3 B2911034 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one CAS No. 2309309-95-1

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2911034
CAS No.: 2309309-95-1
M. Wt: 327.384
InChI Key: ZHNHTNBINJTLJH-UHFFFAOYSA-N
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Description

This compound features a benzodioxol moiety (a methylenedioxy-substituted aromatic ring), a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl group, and an ethanone linker connecting these two fragments. The ethanone linker provides structural flexibility, which could influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-10-15(9-19-20)14-3-2-6-21(11-14)18(22)8-13-4-5-16-17(7-13)24-12-23-16/h4-5,7,9-10,14H,2-3,6,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNHTNBINJTLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3

This structure indicates the presence of a benzodioxole moiety and a pyrazole derivative, both of which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds containing both benzodioxole and pyrazole structures exhibit diverse biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been extensively studied for their anticancer properties. They often act by inhibiting key enzymes involved in tumor progression and proliferation. For instance, some pyrazole derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and enhancing the effects of conventional chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Compounds similar to the target molecule have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, making them potential candidates for treating chronic inflammatory diseases .
  • Antibacterial and Antifungal Activities : The presence of the pyrazole ring has been linked to antibacterial and antifungal effects. Studies have shown that certain pyrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes such as BRAF(V600E), EGFR, and telomerase, which are crucial in cancer cell proliferation.
  • Modulation of Signaling Pathways : These compounds may alter signaling pathways involved in inflammation and apoptosis, leading to reduced inflammation or enhanced cell death in cancer cells.
  • Interaction with Receptors : The compound may interact with various receptors in the body, influencing physiological responses that could lead to therapeutic effects.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

Case Study 1: Antitumor Activity

A study investigated a series of pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin. The combination therapy showed a synergistic effect, enhancing overall efficacy against resistant cancer subtypes .

Case Study 2: Anti-inflammatory Properties

Research focused on a related compound demonstrated its ability to significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorPyrazole derivativesInduced apoptosis in breast cancer cell lines
Anti-inflammatoryBenzodioxole analogsReduced cytokine levels in inflammatory models
AntibacterialVarious pyrazole derivativesInhibited growth of pathogenic bacteria
AntifungalPyrazole carboxamidesEffective against multiple fungal strains

Comparison with Similar Compounds

Key Structural Features

The following table summarizes structural differences between the target compound and analogs identified in the literature:

Compound Name Core Structure Substituents/Modifications Potential Implications
Target Compound Benzodioxol + Piperidine-Pyrazole Ethanone linker; methyl group on pyrazole Enhanced rigidity, potential CNS activity due to benzodioxol
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one (Ev4) Benzothiazol + Pyrazolone Propynyl group at pyrazole; phenyl substituent Electron-deficient benzothiazol may alter binding vs. benzodioxol
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (Ev5) Chlorophenyl + Pyrazole Ethane linker; no piperidine/benzodioxol Reduced steric bulk; chlorophenyl may improve membrane permeability
(1-Phenyl-1H-pyrazol-4-yl)methanol (Ev7) Pyrazole Methanol substituent; no ethanone/piperidine Polar hydroxyl group may enhance solubility but reduce blood-brain barrier penetration

Functional Group Analysis

  • Benzodioxol vs. Benzothiazol (Ev4): Benzodioxol is electron-rich, favoring interactions with aromatic binding pockets, whereas benzothiazol’s sulfur atom may engage in hydrophobic or π-stacking interactions.
  • Piperidine-Pyrazole vs. The methyl group on the pyrazole in the target compound may reduce metabolic degradation compared to unsubstituted analogs .
  • Ethanone Linker vs. Ethane/Methanol (Ev5, Ev7): The ketone in the target compound could participate in hydrogen bonding with biological targets, whereas the methanol in Ev7 offers a polar but metabolically labile group .

Software Tools for Structural Analysis

  • SHELXL (Ev1, Ev2): Critical for refining crystallographic data, particularly for resolving the piperidine ring’s conformation and benzodioxol planarity.

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